2,4-Dichlorophenyl isocyanate chemical properties
2,4-Dichlorophenyl isocyanate chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 2,4-Dichlorophenyl Isocyanate
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of 2,4-Dichlorophenyl isocyanate (DCPI), a pivotal reagent in modern organic synthesis. Designed for researchers, chemists, and professionals in drug development and materials science, this document moves beyond a simple recitation of facts. It delves into the causal relationships between DCPI's structure, its chemical reactivity, and its practical applications, ensuring a comprehensive understanding grounded in scientific integrity.
Core Molecular Profile and Physicochemical Properties
2,4-Dichlorophenyl isocyanate is an aromatic organic compound distinguished by an isocyanate functional group (-N=C=O) attached to a dichlorinated benzene ring.[1][2] This substitution pattern is not merely an identifying feature; the two chlorine atoms act as powerful electron-withdrawing groups, which significantly enhances the electrophilic character of the isocyanate carbon. This heightened reactivity is the cornerstone of its utility in chemical synthesis.[2]
The compound typically appears as a colorless to pale yellow liquid or a white to light orange solid, depending on purity and ambient temperature, and possesses a characteristic pungent odor.[1] Its physical state is dictated by its melting point, which is in the range of 57-62 °C.[3]
Table 1: Key Physicochemical and Identification Data for 2,4-Dichlorophenyl Isocyanate
| Property | Value | Source(s) |
| CAS Number | 2612-57-9 | [3] |
| Molecular Formula | C₇H₃Cl₂NO | [1][2] |
| Molar Mass | 188.01 g/mol | [2][3] |
| Appearance | White to light yellow/orange powder, lump, or liquid | [1] |
| Melting Point | 57 - 62 °C | [3] |
| Boiling Point | 80 °C @ 1 hPa (1 mbar) | [3] |
| Solubility | Moderately soluble in organic solvents; reacts with water. | [1] |
The Heart of Reactivity: The Isocyanate Functional Group
The utility of DCPI is dominated by the chemistry of the isocyanate group. This functional group is a heterocumulene, characterized by the -N=C=O arrangement. The carbon atom is highly electrophilic and thus susceptible to attack by a wide range of nucleophiles.
Causality of Enhanced Reactivity
The presence of two chlorine atoms on the phenyl ring is critical. Through inductive effects, they withdraw electron density from the aromatic system. This electronic pull is relayed to the isocyanate group, further polarizing the N=C and C=O bonds and increasing the partial positive charge on the central carbon atom. This makes 2,4-dichlorophenyl isocyanate significantly more reactive towards nucleophiles than unsubstituted phenyl isocyanate.[2]
Primary Nucleophilic Addition Reactions
The core reactions of DCPI involve the addition of a nucleophile containing an active hydrogen to the carbon-nitrogen double bond. These reactions are typically exothermic and proceed readily.[4][5]
-
Reaction with Amines (Urea Formation): Primary and secondary amines react rapidly with DCPI to form stable, disubstituted ureas. This is one of the most common and synthetically valuable reactions of isocyanates.
-
Reaction with Alcohols (Carbamate/Urethane Formation): Alcohols and phenols react to yield carbamates, also known as urethanes. This reaction is fundamental in the synthesis of polyurethanes when using polyols.[2]
-
Reaction with Water (Hydrolysis): DCPI reacts with water, a key consideration for handling and storage.[2][4] The initial product is an unstable carbamic acid, which rapidly decomposes to form 2,4-dichloroaniline and carbon dioxide gas.[4][5] This reaction can cause pressure buildup in sealed containers if moisture is present.[5]
Caption: Core reactivity pathways of 2,4-Dichlorophenyl Isocyanate.
Synthetic Applications in Research and Development
The predictable and efficient reactivity of DCPI makes it a valuable building block in various fields.
-
Pharmaceutical and Agrochemical Synthesis: DCPI is a key intermediate for introducing the 2,4-dichlorophenylurea moiety into molecules. This structural motif is present in numerous bioactive compounds, including herbicides and potential therapeutic agents. For instance, it is a precursor in the industrial synthesis of the antibacterial agent triclocarban.[6]
-
Polymer Science: As a monofunctional isocyanate, DCPI can be used as a chain terminator or for end-capping polymers. More broadly, the underlying chemistry is central to the production of polyurethanes and polyureas, where difunctional or polyfunctional isocyanates are employed.[2] DCPI serves as an excellent model compound for studying these polymerization reactions.
Safety, Handling, and Storage: A Self-Validating Protocol
The high reactivity of DCPI necessitates rigorous safety and handling protocols. It is classified as toxic and a strong irritant.[2][3][7] Adherence to these guidelines is not merely procedural; it is a self-validating system to ensure operator safety and reagent integrity.
Table 2: GHS Hazard Classifications for 2,4-Dichlorophenyl Isocyanate
| Hazard Statement | Classification | Source(s) |
| H301 + H311 + H331 | Toxic if swallowed, in contact with skin or if inhaled. | [3] |
| H315 | Causes skin irritation. | [3] |
| H317 | May cause an allergic skin reaction. | [3] |
| H319 | Causes serious eye irritation. | [3] |
| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled. | [3] |
| H335 | May cause respiratory irritation. | [3] |
Mandatory Handling Protocol
-
Ventilation: All manipulations must be performed exclusively within a certified chemical fume hood to prevent inhalation of vapors or dust.[8]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required:
-
Eye Protection: Chemical safety goggles are mandatory. For splash risks, a face shield should be worn over goggles.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Natural rubber and PVC can be degraded by isocyanates and should be avoided.[5]
-
Body Protection: A lab coat is standard. For larger quantities, appropriate protective clothing should be worn to prevent skin exposure.
-
Respiratory Protection: For situations where fume hood use is not possible or in case of a spill, a NIOSH-approved respirator with an appropriate cartridge is essential.[3]
-
-
Incompatible Materials: DCPI must be stored and handled away from water, alcohols, amines, acids, bases, and strong oxidizing agents.[5][9] Exothermic reactions can occur with these substances.[4][5]
Storage and Stability
-
Moisture Exclusion: The primary directive for storage is the strict exclusion of moisture. DCPI is moisture-sensitive and will degrade upon contact with water or moist air.[10] Store in a tightly closed container.
-
Environment: Store in a cool, dry, and well-ventilated place.[9][10] Some suppliers recommend refrigerated storage at 2-8 °C.[10]
-
Inert Atmosphere: For long-term storage, blanketing the container with an inert gas like nitrogen or argon is a best practice to prevent degradation from atmospheric moisture.
Key Experimental Methodologies
The following protocols are provided as illustrative examples of common laboratory procedures involving DCPI.
Protocol 1: Synthesis of N-(2,4-Dichlorophenyl)-N'-(propyl)urea
This protocol details a standard procedure for reacting DCPI with a primary amine.
-
Reactor Setup: Equip a round-bottom flask with a magnetic stir bar and a nitrogen inlet adapter. Place the flask in an ice bath on a magnetic stir plate.
-
Reagent Preparation: In the flask, dissolve propylamine (1.0 equivalent) in a suitable anhydrous solvent (e.g., tetrahydrofuran or dichloromethane).
-
Reaction Initiation: While stirring under a nitrogen atmosphere, slowly add a solution of 2,4-Dichlorophenyl isocyanate (1.0 equivalent) in the same anhydrous solvent to the amine solution dropwise. The dropwise addition helps to control the exothermic reaction.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC), looking for the consumption of the starting materials. A key indicator of reaction completion is the disappearance of the isocyanate peak in the IR spectrum (approx. 2250-2275 cm⁻¹).
-
Workup and Isolation: Once the reaction is complete, the product often precipitates from the solution. The solid can be collected by vacuum filtration. If it remains in solution, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethyl acetate/hexane mixture) to yield the pure urea derivative.
Caption: Experimental workflow for a typical urea synthesis using DCPI.
Protocol 2: Decontamination and Disposal of Waste DCPI
Small quantities of excess or waste DCPI must be neutralized before disposal.
-
Prepare Quenching Solution: In a separate flask, prepare a solution of an alcohol, such as methanol or isopropanol (at least a 10-fold molar excess), in a non-reactive solvent like toluene.[3]
-
Neutralization: In a well-ventilated fume hood, slowly and carefully add the waste DCPI or a solution of it to the stirring alcohol solution. The reaction is exothermic and will release CO₂ if any hydrolysis occurs.
-
Completion: Allow the mixture to stir for several hours to ensure the complete conversion of the isocyanate to the more stable carbamate.
-
Disposal: The resulting carbamate solution can be neutralized if necessary and then disposed of according to local, state, and federal regulations for chemical waste.[3][9]
References
-
Exposome-Explorer. MATERIAL SAFETY DATA SHEET: 3,4-Dichlorophenyl isocyanate, 99+%. [Link]
-
National Pesticide Information Center. 2,4-D Technical Fact Sheet. [Link]
-
PubChem. 3,4-Dichlorophenyl isocyanate | C7H3Cl2NO | CID 7607. [Link]
- Google Patents.
-
Georganics. 2,5-DICHLOROPHENYL ISOCYANATE - Safety Data Sheet. (2011-02-04). [Link]
-
Wikipedia. 3,4-Dichlorophenyl isocyanate. [Link]
Sources
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- 2. Buy 2,4-Dichlorophenyl isocyanate | 2612-57-9 [smolecule.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. DICHLOROPHENYL ISOCYANATES | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. 3,4-Dichlorophenyl isocyanate - Wikipedia [en.wikipedia.org]
- 7. 3,4-Dichlorophenyl isocyanate | C7H3Cl2NO | CID 7607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
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